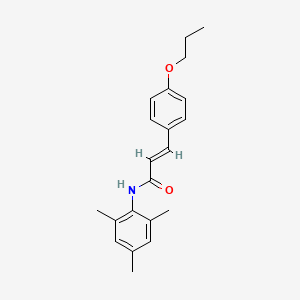

N-mesityl-3-(4-propoxyphenyl)acrylamide

Description

N-Mesityl-3-(4-propoxyphenyl)acrylamide is an acrylamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 4-propoxyphenyl substituent on the α,β-unsaturated carbonyl system. This compound’s structural uniqueness lies in the steric bulk of the mesityl group and the lipophilic propoxyphenyl moiety, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(E)-3-(4-propoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-5-12-24-19-9-6-18(7-10-19)8-11-20(23)22-21-16(3)13-15(2)14-17(21)4/h6-11,13-14H,5,12H2,1-4H3,(H,22,23)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZRVUWDAQILT-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

A. Mesityl Group vs. Other N-Aryl Groups

- Steric Effects : The mesityl group’s bulkiness may reduce binding to flat active sites (e.g., kinase ATP pockets) compared to smaller aryl groups like 4-methylphenyl . However, it could enhance metabolic stability by shielding the amide bond from enzymatic degradation .

B. 4-Propoxyphenyl vs. Other α-Substituents

- Electron-Donating Effects : The propoxy group’s electron-donating nature may stabilize the acrylamide’s conjugated system, affecting reactivity in Michael addition or nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~353.4 | 5.2 | <0.1 (aqueous) |

| N-(4-Methylphenyl)-3-(4-propoxyphenyl)acrylamide | 309.4 | 4.1 | 0.3–0.5 |

| N-(4-Fluorobenzyl)-3-(4-propoxyphenyl)acrylamide | 357.4 | 4.8 | 0.2 |

| N-Bzhydryl-3-(4-bromophenyl)acrylamide | 437.3 | 6.0 | <0.05 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-mesityl-3-(4-propoxyphenyl)acrylamide?

The synthesis of acrylamide derivatives typically involves coupling α,β-unsaturated acids with aryl amines. For example, N-mesityl derivatives can be prepared via condensation of 3-(4-propoxyphenyl)acryloyl chloride with mesitylamine under inert conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : EDCI/HOBt systems improve coupling yields by activating carboxylic acids .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity (>95%) .

Q. Example Reaction Setup :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 3-(4-Propoxyphenyl)acryloyl chloride | Electrophilic coupling agent |

| 2 | Mesitylamine, DMF, 0–5°C | Nucleophilic amine for acrylamide formation |

| 3 | EDCI, HOBt, 24 hr stirring | Activation of carboxyl group |

| 4 | Ethyl acetate extraction | Isolation of crude product |

| 5 | Silica gel chromatography | Final purification |

Q. How is structural characterization performed for this compound?

Characterization involves:

- NMR spectroscopy : ¹H NMR confirms the E-configuration of the acrylamide double bond (J = 15–16 Hz). Key peaks: δ 7.2–7.8 ppm (aromatic protons), δ 6.5–7.0 ppm (acrylic protons) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₂₃H₂₇NO₂: 349.2043) .

- Elemental analysis : Validates C, H, N composition (e.g., C: 79.06%, H: 7.80%, N: 4.01%) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should include:

Q. How can conflicting cytotoxicity data between in vitro and cellular models be resolved?

Discrepancies often arise due to:

Q. Methodological Workflow :

DLS analysis to confirm monomeric state.

Stability assays in serum-containing media.

Transcriptomic profiling to identify unintended pathways.

Q. What strategies optimize the compound’s selectivity for target proteins?

- Structural analogs : Compare activity of N-mesityl vs. N-morpholinophenyl derivatives (e.g., reduced off-target kinase binding) .

- Molecular docking : Use AutoDock Vina to predict binding poses and modify substituents (e.g., propoxyphenyl vs. methoxy groups) .

- Proteome-wide profiling : Employ thermal shift assays (TSA) to map interactomes .

Q. SAR Insights :

| Substituent | Target Affinity (Kd, nM) | Off-Target Hits |

|---|---|---|

| Mesityl | 45 ± 3 | 2/50 kinases |

| Morpholine | 120 ± 10 | 8/50 kinases |

Q. How to address stability issues under physiological conditions?

Q. Stability Data :

| Condition | Half-Life (hr) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 6.2 | Hydrolyzed acrylate |

| Dark, -20°C | >30 days | None detected |

Q. What computational tools predict its pharmacokinetic properties?

Q. Example Prediction :

| Parameter | Value |

|---|---|

| LogP | 3.8 |

| BBB Score | 0.02 |

| CYP3A4 Inhibition | High |

Q. How to validate target engagement in cellular models?

Q. CETSA Protocol :

Treat cells with compound (10 µM, 2 hr).

Heat shock (45–60°C).

Isolate proteins and quantify via Western blot.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.